molecular formula C17H20O4S B14220321 4-(Benzenesulfonyl)-1-(benzyloxy)butan-2-OL CAS No. 828921-94-4

4-(Benzenesulfonyl)-1-(benzyloxy)butan-2-OL

Cat. No.: B14220321
CAS No.: 828921-94-4
M. Wt: 320.4 g/mol
InChI Key: UOTXHLABJUTIJK-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-1-(benzyloxy)butan-2-OL is an organic compound that features both benzenesulfonyl and benzyloxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzenesulfonyl)-1-(benzyloxy)butan-2-OL typically involves multiple steps. One common method includes the reaction of 4-hydroxybutan-2-one with benzenesulfonyl chloride in the presence of a base to form the benzenesulfonyl derivative. This intermediate is then reacted with benzyl alcohol under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Benzenesulfonyl)-1-(benzyloxy)butan-2-OL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzenesulfonyl ketones, while reduction can produce benzenesulfonyl sulfides.

Scientific Research Applications

4-(Benzenesulfonyl)-1-(benzyloxy)butan-2-OL has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used to study enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Benzenesulfonyl)-1-(benzyloxy)butan-2-OL involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The benzyloxy group may also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzenesulfonyl)butan-2-OL: Lacks the benzyloxy group, making it less versatile in certain reactions.

    1-(Benzyloxy)butan-2-OL: Lacks the benzenesulfonyl group, affecting its reactivity and applications.

Uniqueness

4-(Benzenesulfonyl)-1-(benzyloxy)butan-2-OL is unique due to the presence of both benzenesulfonyl and benzyloxy groups. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds.

Properties

CAS No.

828921-94-4

Molecular Formula

C17H20O4S

Molecular Weight

320.4 g/mol

IUPAC Name

4-(benzenesulfonyl)-1-phenylmethoxybutan-2-ol

InChI

InChI=1S/C17H20O4S/c18-16(14-21-13-15-7-3-1-4-8-15)11-12-22(19,20)17-9-5-2-6-10-17/h1-10,16,18H,11-14H2

InChI Key

UOTXHLABJUTIJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC(CCS(=O)(=O)C2=CC=CC=C2)O

Origin of Product

United States

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